(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the overall yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including its reactivity, common reaction partners, and the products of its reactions.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as acidity or basicity, reactivity, and stability.Scientific Research Applications
Spiroborate Esters Synthesis
The compound has been utilized in the synthesis of spiroborate esters from 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate. This process is significant for the preparation of chiral organoboranes, chiral alcohols, and catalysts, and involves careful handling due to potential hazards and waste disposal concerns (Stepanenko et al., 2011).
Chiral Resolution and Purification
The compound has been involved in the resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric 1,4-diphenylbutane-1,4-diol using (S)-proline and boric acid. This method enables the acquisition of highly enantiomerically enriched isomers, crucial for various chemical and pharmaceutical applications (Periasamy et al., 2001).
Organotin(IV) Complex Synthesis
(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane derivatives have been used in synthesizing amino acetate functionalized Schiff base organotin(IV) complexes. These complexes exhibit significant cytotoxicity against various human tumor cell lines, making them potential candidates for anticancer drugs (Basu Baul et al., 2009).
Solid State NMR Spectroscopy
The compound has been studied using solid-state NMR spectroscopy to understand the tautomeric form and proton position in Schiff bases' intramolecular bridges. This research provides insights into the hydrogen bonding and tautomeric nature of these compounds, which is valuable in designing functional materials (Jaworska et al., 2010).
Catalyst for Chiral Intermediate Synthesis
(R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a derivative, serves as an important catalyst for synthesizing chiral intermediates, highlighting its role in producing enantiomerically pure compounds, which is crucial for the pharmaceutical industry (Yi, 2010).
Safety And Hazards
This would involve a look at the compound’s toxicity, any health hazards associated with exposure, and precautions that should be taken when handling the compound.
Future Directions
This would involve a discussion of areas of ongoing research involving the compound, potential future applications, and unanswered questions about its properties or behavior.
For a specific compound like “®-(+)-2-Amino-3-methyl-1,1-diphenylbutane”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories, particularly if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re working in a lab or educational setting, your colleagues or instructors may also be good resources.
properties
IUPAC Name |
(2R)-3-methyl-1,1-diphenylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIVAFIKUXDBL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584246 | |
Record name | (2R)-3-Methyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane | |
CAS RN |
400870-29-3 | |
Record name | (2R)-3-Methyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-3-methyl-1,1-diphenylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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